molecular formula C6H5Cl2N B1299082 2,6-Dichloro-3-methylpyridine CAS No. 58584-94-4

2,6-Dichloro-3-methylpyridine

Cat. No. B1299082
Key on ui cas rn: 58584-94-4
M. Wt: 162.01 g/mol
InChI Key: KNIKCOPEHZTQJV-UHFFFAOYSA-N
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Patent
US08501770B2

Procedure details

A mixture of 2,6-dichloro-3-methylpyridine (2.20 g, 13.6 mmol) in concentrated sulfuric acid (11.3 mL) was treated with fuming nitric acid (6.65 mL) and heated to 110° C. for 3 hours. The reaction mixture was poured into ice-water and neutralized with 2N sodium hydroxide. The mixture was extracted with dichloromethane (3×70 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2,6-dichloro-3-methyl-5-nitropyridine (2.43 g, 86%). 400 M Hz 1H NMR (DMSO-d6) δ: 8.66 (s, 1H), 2.39 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11].[OH-].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([Cl:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C)Cl
Name
Quantity
11.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6.65 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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